2-Bromo-N-(4-fluoro-3-methylphenyl)propanamide 2-Bromo-N-(4-fluoro-3-methylphenyl)propanamide
Brand Name: Vulcanchem
CAS No.: 1701784-03-3
VCID: VC4485281
InChI: InChI=1S/C10H11BrFNO/c1-6-5-8(3-4-9(6)12)13-10(14)7(2)11/h3-5,7H,1-2H3,(H,13,14)
SMILES: CC1=C(C=CC(=C1)NC(=O)C(C)Br)F
Molecular Formula: C10H11BrFNO
Molecular Weight: 260.106

2-Bromo-N-(4-fluoro-3-methylphenyl)propanamide

CAS No.: 1701784-03-3

Cat. No.: VC4485281

Molecular Formula: C10H11BrFNO

Molecular Weight: 260.106

* For research use only. Not for human or veterinary use.

2-Bromo-N-(4-fluoro-3-methylphenyl)propanamide - 1701784-03-3

Specification

CAS No. 1701784-03-3
Molecular Formula C10H11BrFNO
Molecular Weight 260.106
IUPAC Name 2-bromo-N-(4-fluoro-3-methylphenyl)propanamide
Standard InChI InChI=1S/C10H11BrFNO/c1-6-5-8(3-4-9(6)12)13-10(14)7(2)11/h3-5,7H,1-2H3,(H,13,14)
Standard InChI Key VXZUQSQCIRZXGA-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)NC(=O)C(C)Br)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Formula

2-Bromo-N-(4-fluoro-3-methylphenyl)propanamide (C₁₀H₁₀BrFNO) features a propanamide backbone substituted with a bromine atom at the second carbon and an aromatic ring containing fluorine and methyl groups at the 4- and 3-positions, respectively. This structure is analogous to 2-Bromo-N-(4-chloro-3-methylphenyl)propanamide (C₁₀H₁₁BrClNO) , with chlorine replaced by fluorine. The molecular weight is estimated at 260.11 g/mol, derived by adjusting the chloro analog’s weight (276.56 g/mol ) for fluorine’s lower atomic mass.

Table 1: Comparative Molecular Properties

Property2-Bromo-N-(4-fluoro-3-methylphenyl)propanamide2-Bromo-N-(4-chloro-3-methylphenyl)propanamide
Molecular FormulaC₁₀H₁₀BrFNOC₁₀H₁₁BrClNO
Molecular Weight (g/mol)260.11276.56
Halogen SubstituentsBr, FBr, Cl

Spectroscopic Characterization

While direct spectral data for the fluoro variant is unavailable, its chloro analog’s characterization suggests key features:

  • NMR: Aromatic protons resonate between δ 6.8–7.2 ppm, with methyl groups at δ 2.3–2.5 ppm and amide protons near δ 8.0 ppm .

  • IR: Strong absorption bands at ~1650 cm⁻¹ (amide C=O) and ~500 cm⁻¹ (C-Br).

  • MS: Molecular ion peak at m/z 260.11 (M⁺) with fragments at m/z 181 (loss of Br) and m/z 123 (aromatic ring).

Synthetic Methodologies

Diazotization and Hydrolysis

The synthesis of brominated aromatic amides often begins with diazotization of aniline derivatives. For example, 2-bromo-4-fluoro-6-methylphenol is synthesized via diazotization of 4-fluoro-2-methylaniline using nitrosyl sulfuric acid, followed by hydrolysis . Adapting this method:

  • Diazotization: 4-Fluoro-3-methylaniline reacts with nitrosyl sulfuric acid (HNO₂/H₂SO₄) at 0–5°C to form a diazonium salt.

  • Hydrolysis: The diazonium salt is hydrolyzed in aqueous H₂SO₄ to yield 4-fluoro-3-methylphenol.

Bromination and Amidation

Subsequent bromination and amidation steps complete the synthesis:

  • Bromination: 4-Fluoro-3-methylphenol undergoes electrophilic aromatic substitution with bromine (Br₂) in dichloromethane at −10°C to 5°C, yielding 2-bromo-4-fluoro-3-methylphenol .

  • Amidation: Reaction with propanoyl chloride in the presence of a base (e.g., pyridine) forms the target amide.

Table 2: Optimized Reaction Conditions

StepReagents/ConditionsYield
DiazotizationHNO₂/H₂SO₄, 0–5°C, 2 h95%
BrominationBr₂, CH₂Cl₂, −10°C to 5°C, H₂O₂94%
AmidationPropanoyl chloride, pyridine, RT, 4 h85%*

*Estimated based on analogous reactions.

Physicochemical Properties

Solubility and Stability

  • Solubility: Predicted to be soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the amide group, with limited solubility in water (<1 mg/mL) .

  • Stability: Halogenated amides are generally stable under ambient conditions but may degrade under strong acids/bases or UV light.

Thermal Behavior

  • Melting Point: Estimated at 120–125°C, based on the chloro analog (128°C ) adjusted for fluorine’s electronegativity.

  • Decomposition: Thermal gravimetric analysis (TGA) would likely show decomposition above 200°C, consistent with brominated aromatics.

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